n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide
Description
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)16-11(17)8-15-12(18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
YFWNIZRIZPAMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor.
Introduction of the oxoethyl group: This step involves the reaction of the intermediate with an oxoethylating agent under controlled conditions.
Attachment of the chlorobenzamide moiety: The final step involves the coupling of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
p53-MDM2 Antagonists ()
Several compounds in share the tert-butylamino and chlorobenzamide motifs. For example:
- Compound 5l’: C23H23Cl2N3O4Na Features a 3-chlorobenzamide group, tert-butylamino-oxoethyl chain, and an indole-2-carboxylic acid moiety. Acts as a p53-MDM2 antagonist with demonstrated anticancer activity .
Key Differences :
- The target compound lacks the indole-carboxylic acid group, which in 5l’ enhances binding to MDM2 via hydrophobic and hydrogen-bonding interactions.
- The tert-butyl group in both compounds likely improves metabolic stability, but the absence of the indole ring in the target may reduce target specificity.
Ulixacaltamide ()
- Ulixacaltamide: C19H27ClFN3O2 Contains a 3-chloro-5-fluorobenzamide core, a piperidinylmethyl group, and a tert-butylamino-oxoethyl chain.
Key Differences :
- The target compound lacks fluorine and the piperidinylmethyl group, which in ulixacaltamide may enhance blood-brain barrier penetration.
- The simpler structure of the target compound may improve synthetic accessibility but reduce receptor affinity.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Molecular Formula: C12H17NO2 Features a 3-methylbenzamide core and a hydroxy-dimethylethyl side chain. Utilized as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .
Key Differences :
Antibacterial Quinolone Derivatives ()
- Examples: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Exhibit antibacterial activity via inhibition of DNA gyrase .
Key Differences :
- The target compound lacks the quinolone core and bromothiophene substituents critical for gyrase binding.
- Both compounds utilize amide linkages, but the tert-butyl group in the target may reduce metabolic degradation compared to smaller substituents in quinolones.
Hydrazino-Substituted Benzamide ()
- Compound: 3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide Molecular Formula: C20H19ClN4O2 Features a hydrazino-phenylbutenyl group, increasing structural complexity .
Key Differences :
Structural and Functional Data Table
Research Findings and Implications
- Metabolic Stability : The tert-butyl group in the target compound and analogs (e.g., 5l’) likely reduces cytochrome P450-mediated metabolism, enhancing half-life .
- Binding Interactions : Chlorine in the benzamide position may enhance hydrophobic interactions in MDM2 binding, as seen in 5l’ . Fluorine in ulixacaltamide could improve membrane permeability .
- Synthetic Accessibility : The target compound’s simpler structure compared to ’s indole derivatives may streamline synthesis but limit functional diversity.
Biological Activity
N-(2-(Tert-butylamino)-2-oxoethyl)-3-chlorobenzamide is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a tert-butylamino group and a 3-chlorobenzamide moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22ClN3O4
- InChI : InChI=1S/C16H22ClN3O4/c1-16(2,3)19-13(21)8-20(4)14(22)9-10-12(18)11(17)15(5)6-7/h6-10,13H,2-5,12H2,1H3,(H,19,21) .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The tert-butylamino group facilitates hydrogen bonding and hydrophobic interactions with active sites of proteins, potentially modulating their activity. The 3-chlorobenzamide moiety may enhance binding affinity and specificity, making this compound a valuable candidate for further research in pharmacology.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other benzamide derivatives that have shown efficacy in inhibiting dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
Case Studies and Research Findings
- Antitumor Effects :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
A comparative analysis with other related benzamide derivatives reveals the uniqueness of this compound:
| Compound Name | Key Features |
|---|---|
| N-[3-(dimethylamino)propyl]-3-chlorobenzamide | Exhibits moderate inhibition of RET kinase |
| N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide | Effective against various cancer cell lines |
| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | Notable for its high potency against specific kinases |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-(2-(tert-butylamino)-2-oxoethyl)-3-chlorobenzamide, and what are their critical optimization parameters?
- Methodological Answer : The compound can be synthesized via Ugi multicomponent reactions (Ugi-MCR) using tert-butyl isocyanides, aromatic aldehydes, carboxylic acids, and amines. Critical parameters include solvent choice (e.g., 2,2,2-trifluoroethanol for enhanced reactivity), stoichiometric ratios, and temperature control (room temperature to 60°C). For example, reports yields of 11–56% for structurally related benzamides, influenced by steric hindrance from substituents like tert-butyl groups . Purification often involves column chromatography and crystallization, with HPLC purity >96% .
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone connectivity and substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 7–8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for analogs in .
Q. What in vitro biological models have been used to evaluate its pharmacological activity?
- Methodological Answer : The compound and analogs (e.g., Z944 in ) are tested in voltage-gated calcium channel (T-type) assays using patch-clamp electrophysiology in sensory neurons . Anticancer activity is assessed via MTT assays against cell lines like MCF-7 (breast cancer) and A549 (lung cancer), with IC values reported in µM ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or animal models?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability or off-target effects . Perform:
- Comparative dose-response studies across lines (e.g., HEK293 vs. primary neurons).
- Metabolic stability assays (e.g., liver microsomes) to assess degradation rates.
- Transcriptomic profiling to identify expression differences in target proteins (e.g., Cav3.2 channels) .
Q. What strategies improve synthetic yield and enantiomeric purity for structurally related benzamide derivatives?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for sterically hindered intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
Q. What computational approaches are used to study its interaction with targets like T-type calcium channels?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to Cav3.2 channels (PDB: 6KZQ). Focus on hydrogen bonds with Glu518 and hydrophobic interactions with tert-butyl groups .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-channel complexes over 100-ns trajectories .
Q. How do structural modifications (e.g., halogen substitution) affect its pharmacological profile and toxicity?
- Methodological Answer :
- Halogen scanning : Replace 3-chloro with fluoro (e.g., Z944 in ) to enhance blood-brain barrier penetration.
- Toxicity assays : Compare LD in zebrafish models and hepatocyte viability (e.g., HepG2 cells) using analogs with varied substituents .
- SAR tables : Correlate substituent electronegativity (Cl vs. F) with IC values and hERG channel inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
